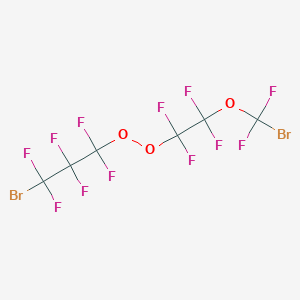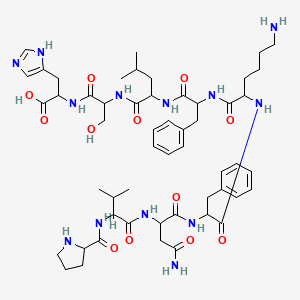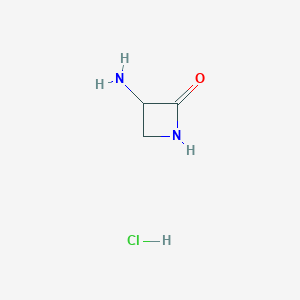
3''-Amino-2'',3''-dideoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’‘-Amino-2’‘,3’‘-dideoxyadenosine is a nucleoside analog with the molecular formula C10H14N6O2 and a molecular weight of 250.26 g/mol This compound is characterized by the absence of hydroxyl groups at the 2’’ and 3’’ positions of the ribose moiety, which distinguishes it from its parent compound, adenosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 3’‘-Amino-2’‘,3’'-dideoxyadenosine involves the use of nucleoside phosphorylases derived from Bacillus stearothermophilus . This enzymatic method allows for efficient and economical mass production through high-rate enzymatic conversion and high-purity purification .
Industrial Production Methods: The industrial production of 3’‘-Amino-2’‘,3’'-dideoxyadenosine typically involves similar enzymatic processes, leveraging the high specificity and efficiency of nucleoside phosphorylases to achieve large-scale synthesis. This method is preferred due to its cost-effectiveness and ability to produce high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 3’‘-Amino-2’‘,3’'-dideoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
3’‘-Amino-2’‘,3’'-dideoxyadenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating nucleic acid metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds
Mécanisme D'action
The mechanism of action of 3’‘-Amino-2’‘,3’‘-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. By lacking the hydroxyl groups at the 2’’ and 3’’ positions, it prevents the formation of phosphodiester bonds, thereby inhibiting DNA and RNA synthesis. This mechanism is particularly relevant in its potential antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
2’‘,3’'-Dideoxyadenosine: Another nucleoside analog that lacks hydroxyl groups at the 2’’ and 3’’ positions, similar to 3’‘-Amino-2’‘,3’'-dideoxyadenosine.
3’'-Deoxyadenosine: Lacks a hydroxyl group at the 3’’ position and is used as a chain terminator in nucleic acid synthesis.
Uniqueness: 3’‘-Amino-2’‘,3’‘-dideoxyadenosine is unique due to the presence of an amino group at the 3’’ position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a research tool, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
[3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJRASUDLEWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13395394.png)







![2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid](/img/structure/B13395436.png)
![[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B13395446.png)

![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)
![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)
